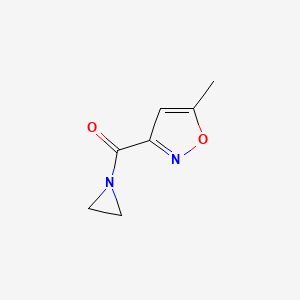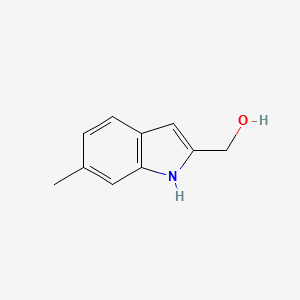
8-Methylisoquinolin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methylisoquinolin-3-amine is a nitrogen-containing heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in various natural products and synthetic compounds. The structure of this compound consists of a benzene ring fused with a pyridine ring, with a methyl group at the 8th position and an amine group at the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylisoquinolin-3-amine can be achieved through several methods. One common approach involves the cyclization of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines. This method depends on the nature of the nitrogen substrates used. For instance, ammonia or primary amines can smoothly afford 3-aminoisoquinolines with good yields .
Another method involves the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles. This metal-free one-pot synthesis enables the facile production of various 3-aminoisoquinolines from readily available starting materials .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as using water as a solvent and avoiding hazardous reagents, are increasingly being adopted to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 8-Methylisoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The amine group at the 3rd position can participate in nucleophilic substitution reactions, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinoline derivatives .
Aplicaciones Científicas De Investigación
8-Methylisoquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 8-Methylisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can act as a ligand for various receptors, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Quinoline: A nitrogen-containing heterocyclic compound with a similar structure but without the methyl and amine groups.
Isoquinoline: The parent compound of 8-Methylisoquinolin-3-amine, lacking the methyl and amine substitutions.
8-Aminoquinoline: A compound with an amine group at the 8th position, used in antimalarial drugs
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and amine groups enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C10H10N2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
8-methylisoquinolin-3-amine |
InChI |
InChI=1S/C10H10N2/c1-7-3-2-4-8-5-10(11)12-6-9(7)8/h2-6H,1H3,(H2,11,12) |
Clave InChI |
MFIOINHITPPEMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=NC(=CC2=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Azaspiro[2.5]octa-4,7-diene-4-carboxamide](/img/structure/B11920703.png)

![3,4-Dihydrocyclopenta[b]indole](/img/structure/B11920708.png)


![7-Amino-2-azaspiro[4.4]nonan-3-one](/img/structure/B11920740.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11920745.png)

![6-Aminopyrazolo[1,5-a]pyrimidine-7-carbonitrile](/img/structure/B11920758.png)
![(NZ)-N-[(1,3,5-trimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11920761.png)



![5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11920780.png)
